

Commercial Sourcing and Application of High-Purity TUDCA-d5 for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tauroursodeoxycholic-2,2,3,4,4-d5 Acid	
Cat. No.:	B562376	Get Quote

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity deuterated tauroursodeoxycholic acid (TUDCA-d5), a critical tool for researchers in various fields, including pharmacology, metabolomics, and drug development. This guide details the specifications of commercially available TUDCA-d5, outlines a comprehensive experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS), and illustrates the key signaling pathways of its non-deuterated counterpart, TUDCA.

Commercial Suppliers and Specifications of Deuterated TUDCA

The primary application of TUDCA-d5 in a research setting is as an internal standard for the accurate quantification of TUDCA in biological matrices. Several reputable suppliers offer high-purity deuterated TUDCA for research purposes. The following table summarizes the key quantitative data for these products. It is important to note that while TUDCA-d5 is available, a closely related isotopologue, TUDCA-d4, is also commonly used and offered by some suppliers. For the purpose of this guide, we will focus on TUDCA-d5, but include data on TUDCA-d4 for a comprehensive overview.



Supplier	Product Name	Catalog Number	Chemical Purity	Isotopic Enrichment	Formulation
MedChemEx press	Tauroursodeo xycholate-d5	HY-19696S	>98%	Not specified	Solid
GlpBio	Tauroursodeo xycholic Acid- d5	GC19696	>99.00%	Not specified	Solid
Cayman Chemical	Tauroursodeo xycholic Acid- d4 MaxSpec® Standard	31564	≥95%	Not specified	100 μg/ml in Methanol

Note: While specific isotopic enrichment values are often not listed on product pages, suppliers typically provide this information on the batch-specific Certificate of Analysis (CoA). Researchers are strongly encouraged to request and review the CoA before purchase.

Experimental Protocol: Quantification of TUDCA in Human Plasma using TUDCA-d5 by LC-MS/MS

This protocol provides a detailed methodology for the quantification of TUDCA in human plasma using TUDCA-d5 as an internal standard. This method is based on established protocols for bile acid analysis.

- 1. Materials and Reagents:
- TUDCA analytical standard
- TUDCA-d5 internal standard
- Human plasma (K2EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)



- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- 2. Preparation of Standard and Internal Standard Stock Solutions:
- TUDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve TUDCA in methanol.
- TUDCA-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve TUDCA-d5 in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the TUDCA stock solution with methanol:water (1:1, v/v) to create calibration standards.
- Internal Standard Working Solution (100 ng/mL): Dilute the TUDCA-d5 stock solution with methanol.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of human plasma, add 20 μL of the TUDCA-d5 internal standard working solution (100 ng/mL).
- Vortex briefly to mix.
- Add 400 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the initial mobile phase composition.



- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions:
- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
 - Mobile Phase B: Acetonitrile: Methanol (1:1, v/v) with 0.1% formic acid
 - Gradient: A suitable gradient to separate TUDCA from other bile acids (e.g., start at 20% B, ramp to 95% B, hold, and re-equilibrate).
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μL
- Mass Spectrometry (Triple Quadrupole):
 - Ionization Mode: Electrospray Ionization (ESI), Negative
 - Multiple Reaction Monitoring (MRM) Transitions:
 - TUDCA: 498.4 -> 80.1
 - TUDCA-d5: 503.2 -> 79.9
 - Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
- 5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of TUDCA to TUDCA-d5 against the concentration of the TUDCA standards.



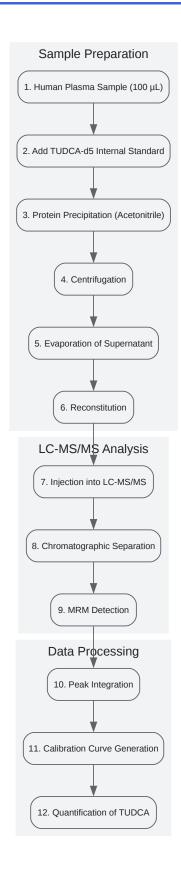
• Determine the concentration of TUDCA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language)

The following diagrams illustrate the experimental workflow for TUDCA quantification, the chemical structure of TUDCA-d5, and the key signaling pathways influenced by TUDCA.

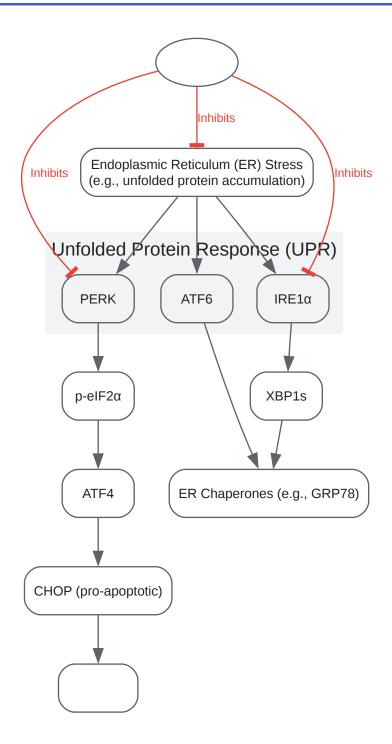




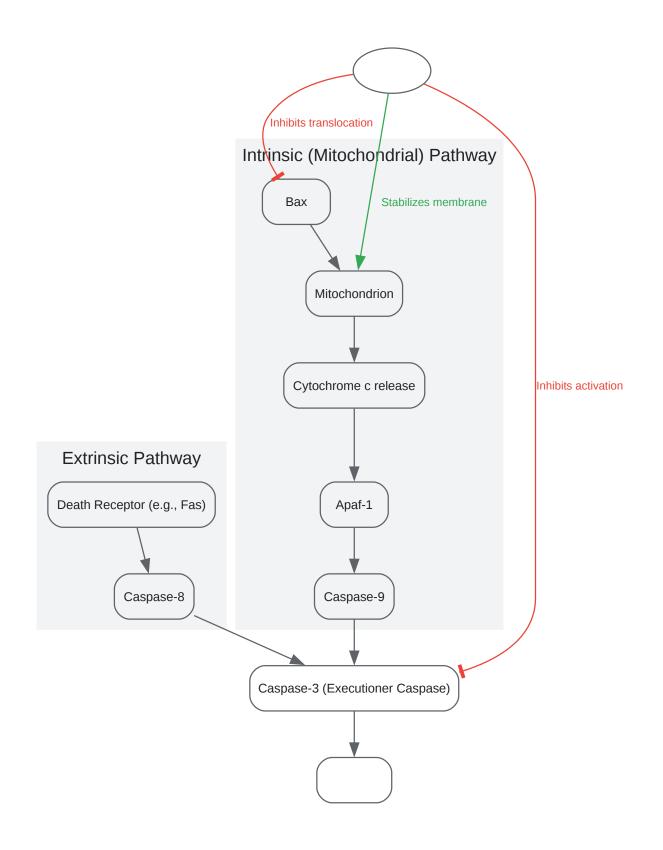
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Caption: Experimental workflow for the quantification of TUDCA in plasma using TUDCA-d5.









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 To cite this document: BenchChem. [Commercial Sourcing and Application of High-Purity TUDCA-d5 for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562376#commercial-suppliers-of-high-purity-tudca-d5-for-research]

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